2-((Piperidin-3-yloxy)methyl)pyridine
Overview
Description
2-((Piperidin-3-yloxy)methyl)pyridine is a heterocyclic organic compound with the molecular formula C11H16N2O. It features a pyridine ring and a piperidine group, making it a potential ligand for metal-ion coordination. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-((piperidin-3-yloxy)methyl)pyridine, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been studied for their interactions with various targets . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical reactions .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Biochemical Analysis
Biochemical Properties
2-((Piperidin-3-yloxy)methyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with receptor tyrosine kinases, such as anaplastic lymphoma kinase and c-ros oncogene 1 kinase . These interactions are crucial as they can influence signal transduction pathways, leading to various cellular responses. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with receptor tyrosine kinases can lead to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in these processes, thereby influencing the overall cellular response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical in determining the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and impaired organ function. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and toxicity, making it an important factor in its biochemical analysis.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Piperidin-3-yloxy)methyl)pyridine typically involves the reaction of piperidine-3-ol with 2-chloromethylpyridine under suitable conditions. The reaction is usually carried out in an inert atmosphere, using a solvent such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-((Piperidin-3-yloxy)methyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine and piperidine derivatives.
Scientific Research Applications
2-((Piperidin-3-yloxy)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: It can be employed in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in organic synthesis.
Comparison with Similar Compounds
2-methyl-3-(piperidin-3-yloxy)pyrazine
3-methyl-2-(piperidin-3-yloxy)pyridine hydrochloride
Properties
IUPAC Name |
2-(piperidin-3-yloxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-7-13-10(4-1)9-14-11-5-3-6-12-8-11/h1-2,4,7,11-12H,3,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMROVSZSSGCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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